molecular formula C19H20N2O3S2 B2359891 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 898458-68-9

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2359891
CAS RN: 898458-68-9
M. Wt: 388.5
InChI Key: IFBWBRCFAPFVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
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Scientific Research Applications

Vasodilatory Activity

A study by Morikawa, Sone, and Asano (1989) explored the vasodilatory effects of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, which are structurally similar to the compound . They found that certain derivatives exhibited significant vasodilatory action, evaluated through increased arterial blood flow in dogs, with some compounds being equipotent to diltiazem, a cardiovascular drug. This suggests potential applications in cardiovascular diseases (Morikawa, Sone, & Asano, 1989).

Inhibition of Phenylethanolamine N-Methyltransferase

Blank, Krog, Weiner, and Pendleton (1980) investigated 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) in vitro. Their research on similar compounds provides insight into potential applications in modulating epinephrine biosynthesis (Blank, Krog, Weiner, & Pendleton, 1980).

Synthesis of Pharmacologically Relevant Compounds

Kandinska, Kozekov, and Palamareva (2006) synthesized new tetrahydroisoquinolinones that incorporate pharmacological interest fragments. This indicates the potential for the compound to serve as a basis for synthesizing new pharmacologically relevant compounds (Kandinska, Kozekov, & Palamareva, 2006).

Development of Antiglaucoma Agents

Ilieș et al. (2000) reported on sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamide moieties, demonstrating strong intraocular pressure-lowering properties. The relevance of similar sulfonamide derivatives in the development of antiglaucoma agents highlights another possible application (Ilieș et al., 2000).

Carbonic Anhydrase Inhibition

Supuran, Maresca, Gregáň, and Remko (2013) studied aromatic sulfonamide inhibitors of carbonic anhydrases, showing different activities for various isoenzymes. This suggests potential applications in diseases where carbonic anhydrase inhibition is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c22-26(23,19-8-4-12-25-19)20-13-17(18-7-3-11-24-18)21-10-9-15-5-1-2-6-16(15)14-21/h1-8,11-12,17,20H,9-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBWBRCFAPFVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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